Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate
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Overview
Description
Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a dioxoisoindolylmethyl group, which contribute to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to produce 2,4-dichlorophenol.
Esterification: The 2,4-dichlorophenol is then esterified with diethyl malonate under acidic conditions to form the diethyl 2-(2,4-dichlorophenoxy)propanedioate.
Introduction of the dioxoisoindolylmethyl group: The final step involves the reaction of the ester with phthalic anhydride to introduce the dioxoisoindolylmethyl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Phenols and amines.
Scientific Research Applications
Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate has various applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Mechanism of Action
The herbicidal activity of Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, the compound causes uncontrolled growth and eventually leads to the death of the target weeds. The molecular targets include auxin receptors and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with comparable properties.
Uniqueness
Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate is unique due to the presence of the dioxoisoindolylmethyl group, which enhances its herbicidal activity and selectivity compared to other phenoxy herbicides.
Properties
IUPAC Name |
diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO7/c1-3-30-20(28)22(21(29)31-4-2,32-17-10-9-13(23)11-16(17)24)12-25-18(26)14-7-5-6-8-15(14)19(25)27/h5-11H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIXUKYHJIBSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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